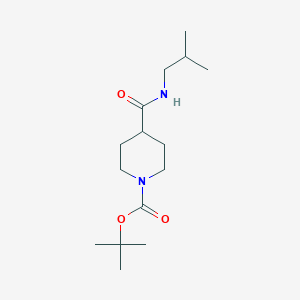
4-Isobutylcarbamoyl-piperidine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isobutylcarbamoyl-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C14H27N3O2. It is commonly used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is known for its role in incorporating rigidity into the linker region of PROTACs, which can impact degradation kinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties .
Vorbereitungsmethoden
The synthesis of 4-Isobutylcarbamoyl-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperidine derivatives with isobutyl isocyanate and tert-butyl chloroformate. The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and catalysts like Pd-PEPPSI™-IPent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Isobutylcarbamoyl-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like N-Fluorobenzenesulfonimide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
4-Isobutylcarbamoyl-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a linker in the development of PROTACs.
Biology: In biological research, it is utilized in the study of protein degradation pathways and the development of targeted therapies.
Medicine: This compound is explored for its potential in drug discovery and development, particularly in the design of molecules that can selectively degrade disease-causing proteins.
Industry: It finds applications in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-Isobutylcarbamoyl-piperidine-1-carboxylic acid tert-butyl ester involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The linker region, which includes this compound, plays a crucial role in maintaining the proper orientation and distance between the ligase and the target protein, thereby influencing the efficiency of protein degradation.
Vergleich Mit ähnlichen Verbindungen
4-Isobutylcarbamoyl-piperidine-1-carboxylic acid tert-butyl ester can be compared with other similar compounds such as:
tert-Butyl 4-amino-1-piperidinecarboxylate: This compound is used in similar applications but differs in its functional groups and reactivity.
Ethyl N-Boc-piperidine-4-carboxylate: Another related compound used in organic synthesis, with different ester and protecting groups.
N-Boc-4-piperidineacetaldehyde: Used as a building block in various synthetic routes, with distinct aldehyde functionality.
The uniqueness of this compound lies in its specific structure and properties that make it suitable for use as a linker in PROTACs, impacting the degradation kinetics and ADMET properties of the resulting molecules .
Eigenschaften
Molekularformel |
C15H28N2O3 |
|---|---|
Molekulargewicht |
284.39 g/mol |
IUPAC-Name |
tert-butyl 4-(2-methylpropylcarbamoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O3/c1-11(2)10-16-13(18)12-6-8-17(9-7-12)14(19)20-15(3,4)5/h11-12H,6-10H2,1-5H3,(H,16,18) |
InChI-Schlüssel |
XPFFALLMWVBZJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC(=O)C1CCN(CC1)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


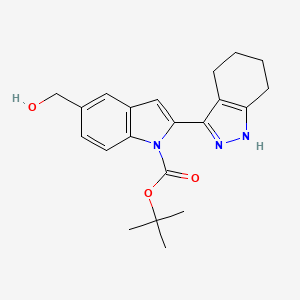
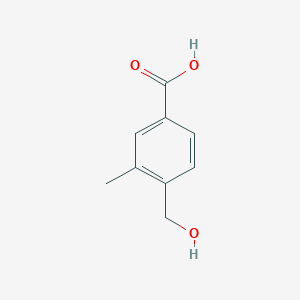
![2-[[5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyridine-3-carbonitrile](/img/structure/B13885400.png)
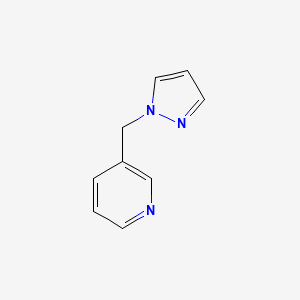
![[4-(Cyclopropylamino)thieno[2,3-c]pyridin-7-yl]methanol](/img/structure/B13885414.png)
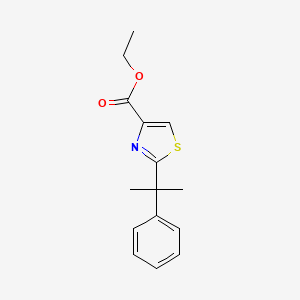





![2-(4-bromophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13885459.png)
![2-(2-(methoxymethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13885465.png)

